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Cat. No.: B1675030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Loganin is a naturally occurring iridoid glycoside found in various plant species, most

notably from the family Loganiaceae. It serves as a key intermediate in the biosynthesis of

many biologically active compounds, including terpenoid indole alkaloids. With its significant

neuroprotective, anti-inflammatory, and other pharmacological properties, (-)-Loganin is a

molecule of great interest to the scientific and drug development communities. This guide

provides a comprehensive overview of its chemical structure, stereochemistry, and the

experimental methodologies used for its characterization.

Chemical Structure and Properties
(-)-Loganin is a monoterpenoid, characterized by a cyclopentanopyran ring system to which a

glucose molecule is attached via a β-glycosidic linkage.[1] Its systematic IUPAC name is methyl

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.[1]

The chemical and physical properties of (-)-Loganin are summarized in the table below.
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Property Value Reference

Chemical Formula C₁₇H₂₆O₁₀ [1][2]

Molecular Weight 390.38 g/mol [2]

Monoisotopic Mass 390.152597 Da [2]

Appearance White crystalline powder [3]

Melting Point 223 °C [4]

Optical Rotation [α]D²⁰ = -82.1° (c=1, H₂O) [5]

Solubility
Soluble in water, methanol,

and DMSO
[3]

CAS Number 18524-94-2 [1]

Stereochemistry
The stereochemistry of (-)-Loganin is crucial for its biological activity. The molecule possesses

several chiral centers, and their specific spatial arrangement defines its unique properties. The

absolute configuration of the stereocenters in the iridoid core has been determined as 1S, 4aS,

6S, 7R, and 7aS. The glucose moiety is attached in a β-configuration at the C1 position.[1]

The determination of the absolute configuration of (-)-Loganin has been accomplished through

a combination of chemical correlation studies, total synthesis, and spectroscopic techniques,

particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Experimental Protocols for Structural Elucidation
The definitive structure and stereochemistry of (-)-Loganin have been established through

rigorous experimental analysis. The primary techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing detailed information about the chemical environment of individual atoms. For (-)-
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Loganin, both ¹H and ¹³C NMR are essential for its characterization.

General Experimental Protocol for NMR Analysis of Iridoid Glycosides:

Sample Preparation: A few milligrams of the purified iridoid glycoside, such as (-)-Loganin,

are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of

solvent can influence the chemical shifts of labile protons.

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC,

HMBC) are performed on a high-field NMR spectrometer (typically 400 MHz or higher).

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different

types of protons, their chemical environment (chemical shift), their multiplicity (splitting

pattern), and the number of neighboring protons (coupling constants).

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of different carbon atoms in

the molecule and their chemical shifts, which are indicative of their functional groups.

2D NMR Analysis:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule,

helping to establish spin systems and connect adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is crucial for assembling the carbon

skeleton.

Data Interpretation: The collective data from these experiments allows for the complete

assignment of all proton and carbon signals and the elucidation of the molecule's

connectivity and stereochemistry.

While a complete, consolidated table of NMR data from a single source is not readily available

in the public domain, various literature sources provide partial or complete assignments.

Researchers should consult specialized publications for detailed spectral data.
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Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of

a molecule, including the absolute configuration of its chiral centers.

General Experimental Protocol for Single-Crystal X-ray Crystallography of Natural Products:

Crystallization: The first and often most challenging step is to grow a high-quality single

crystal of the natural product. This is typically achieved by slow evaporation of a solvent,

vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a

diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the

diffraction pattern is recorded as the crystal is rotated.

Data Processing: The intensities and positions of the diffracted X-ray spots are measured

and processed to yield a set of structure factors.

Structure Solution and Refinement: The phase problem is solved using computational

methods to generate an initial electron density map. This map is then used to build a model

of the molecule, which is subsequently refined against the experimental data to obtain the

final, high-resolution crystal structure. The absolute configuration can be determined using

anomalous dispersion effects, particularly if heavy atoms are present or by using specific X-

ray wavelengths.

Detailed crystallographic data for (-)-Loganin, such as the Crystallographic Information File

(CIF), would provide precise bond lengths, bond angles, and atomic coordinates. While the

crystal structure has been determined, public access to the raw CIF file is limited.

Biosynthesis and Signaling Pathways
(-)-Loganin plays a central role in plant biochemistry and exhibits significant pharmacological

effects by modulating various signaling pathways.

Biosynthesis of (-)-Loganin
The biosynthesis of (-)-Loganin starts from geraniol, a simple monoterpene. The pathway

involves a series of oxidation, cyclization, and glycosylation steps.
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Caption: Biosynthesis pathway of (-)-Loganin from Geraniol.

Modulation of NF-κB Signaling Pathway
(-)-Loganin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-

kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response.
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Caption: Inhibition of the NF-κB signaling pathway by (-)-Loganin.
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Activation of the Nrf2/HO-1 Pathway
(-)-Loganin also exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related

factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway is a key cellular defense

mechanism against oxidative stress.
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Caption: Activation of the Nrf2/HO-1 pathway by (-)-Loganin.
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Conclusion
(-)-Loganin is a structurally complex and biologically significant natural product. Its well-defined

chemical structure and stereochemistry are fundamental to its diverse pharmacological

activities. This guide has provided an in-depth overview of its structural features, the

experimental techniques used for its characterization, and its role in key biological pathways.

Further research into the precise mechanisms of action of (-)-Loganin will undoubtedly pave

the way for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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